molecular formula C14H14BFO3S B1440515 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid CAS No. 1072946-13-4

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Cat. No.: B1440515
CAS No.: 1072946-13-4
M. Wt: 292.1 g/mol
InChI Key: FUYZRHIGCBXJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is an organoboron compound with the molecular formula C14H14BFO3S It is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxybenzylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid typically involves the following steps:

    Formation of the Boronic Acid Group:

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Methoxybenzylthio Group: The methoxybenzylthio group can be attached through a nucleophilic substitution reaction, where a thiol reacts with a methoxybenzyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzylthio group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can react with the methoxybenzylthio group in the presence of a base.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Borane derivatives.

    Substitution: Thiol or amine-substituted products.

Scientific Research Applications

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid has several scientific research applications:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

    Industry: Used in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, making it a valuable tool in studying biological systems and developing new materials. The fluorine atom and methoxybenzylthio group contribute to the compound’s reactivity and specificity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzeneboronic acid: Similar structure but lacks the methoxybenzylthio group.

    4-Methoxy-3-fluorophenylboronic acid: Similar structure but lacks the methoxybenzylthio group.

    3-Fluoro-4-(methylthio)phenylboronic acid: Similar structure but has a methylthio group instead of a methoxybenzylthio group.

Uniqueness

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is unique due to the presence of both the fluorine atom and the methoxybenzylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYZRHIGCBXJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674437
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-13-4
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid
Reactant of Route 3
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.